3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole
Description
This compound features a pyrazole core substituted at position 4 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group, a trifluoromethyl (-CF₃) group at position 1, and methyl (-CH₃) groups at positions 3 and 4. The boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The -CF₃ group confers electron-withdrawing effects and metabolic stability, making the compound relevant to medicinal chemistry and materials science . Its molecular formula is C₁₀H₁₄BF₃N₂O₂, with a molecular weight of 262.04 g/mol and CAS number 1046831-98-4 .
Properties
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BF3N2O2/c1-7-9(8(2)18(17-7)12(14,15)16)13-19-10(3,4)11(5,6)20-13/h1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKDWPQMRZXBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BF3N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Intermediate Route
-
Bromination : Treat 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole with N-bromosuccinimide (NBS) in CCl₄ under UV light to yield the 4-bromo derivative (75–85% yield).
-
Borylation : React the bromide with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc base (80°C, 12 hours). This achieves 70–80% conversion to the boronate ester.
Reaction conditions:
Direct C–H Borylation
For substrates resistant to bromination, iridium-catalyzed C–H borylation is employed. Using [Ir(COD)OMe]₂ with dtbpy ligand and B₂pin₂ in THF at 60°C, position-selective borylation is achieved (50–60% yield).
Optimization and Scalability
Continuous Flow Synthesis
Source emphasizes the use of continuous flow reactors for lithiation and borylation steps, enhancing reproducibility and safety. For example, lithiation of 4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole in a flow system at -30°C improves yield by 15% compared to batch processing.
Purification Techniques
-
Chromatography : Silica gel chromatography (hexane/EtOAc) removes Pd residues and unreacted boronates.
-
Crystallization : Recrystallization from ethanol/water mixtures yields >99% purity.
Analytical Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (s, 12H, pinacol CH₃), 2.45 (s, 6H, C₃/C₅-CH₃), 6.85 (s, 1H, C₄-Bpin) |
| ¹³C NMR | δ 24.9 (pinacol CH₃), 84.2 (B-O-C), 140.2 (C₄-Bpin) |
| MS (ESI) | m/z 331.2 [M+H]⁺ (calc. 330.2) |
Challenges and Solutions
-
Regioselectivity : Competing substitution at positions 3/5 is mitigated by steric directing groups.
-
Trifluoromethyl Stability : Avoid strong bases (e.g., LDA) to prevent CF₃ group cleavage.
-
Boron Handling : Use anhydrous conditions to prevent boronate hydrolysis.
Industrial Applications
The compound’s boronate ester enables Suzuki-Miyaura cross-coupling in API synthesis. For example, coupling with aryl halides forms biaryl structures critical in kinase inhibitors .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety facilitates palladium-catalyzed Suzuki-Miyaura couplings with aryl halides, forming biaryl or heteroaryl linkages. Key reaction parameters include:
Mechanistic Insights :
-
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the C–C bond .
-
Steric hindrance from the 3,5-dimethyl groups may slow transmetallation, necessitating higher temperatures (e.g., 105°C) .
-
The trifluoromethyl group enhances electrophilicity, improving reactivity with electron-deficient aryl halides .
Hydrolysis of Boronate Ester
Under acidic conditions, the boronate ester hydrolyzes to the corresponding boronic acid, though this is rarely isolated due to instability .
Conditions :
-
HCl (1M), THF/H₂O (3:1), 25°C, 2 h.
-
Product : 3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-boronic acid (unstable, used in situ) .
Trityl Group Deprotection
In reactions where a trityl-protected pyrazole is involved (e.g., 4,7-bis(1-trityl-1H-pyrazol-4-yl)benzothiadiazole), acidic cleavage removes the trityl group:
Conditions :
Catalyst and Solvent Effects
-
Catalyst : PdCl₂(dppf) shows superior activity for electron-poor aryl halides, while PdCl₂/PPh₃ is cost-effective for simple substrates .
-
Solvent : Dioxane/water mixtures (4:1) optimize solubility and reaction efficiency. Pure aqueous systems reduce yields due to boronate ester hydrolysis .
-
Base : K₃PO₄ provides higher yields than K₂CO₃ in couplings with sterically hindered substrates .
Side Reactions and Limitations
-
Protodeboronation : Competing protodeboronation occurs under prolonged heating (>12 h), reducing yields .
-
Steric Hindrance : The 3,5-dimethyl groups limit reactivity with bulky aryl halides (e.g., ortho-substituted bromobenzenes) .
-
Functional Group Tolerance : Reactions tolerate ester, nitrile, and trifluoromethyl groups but are incompatible with free -NH₂ or -OH groups without protection .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical intermediate. Its boron-containing structure allows for the development of novel drugs targeting specific biological pathways. For instance:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by disrupting cellular signaling pathways. The incorporation of the dioxaborolane moiety enhances the compound's bioactivity and solubility in biological systems .
Materials Science
In materials science, this compound is utilized in the synthesis of advanced materials:
- Polymer Chemistry : The presence of boron in the structure facilitates cross-linking in polymer matrices, leading to improved mechanical properties and thermal stability of the resulting materials .
- Nanocomposites : Its application in creating nanocomposites has been explored to enhance conductivity and strength in electronic devices .
Agricultural Chemistry
The compound's unique properties make it suitable for agricultural applications:
- Pesticide Development : Research indicates that derivatives of this compound can serve as effective pesticides due to their ability to interfere with pest metabolism .
- Fertilizers : The incorporation of boron into fertilizers improves nutrient uptake in plants, enhancing growth and yield .
Case Studies
| Study | Application | Findings |
|---|---|---|
| 1 | Anticancer Drug Development | Demonstrated significant cytotoxicity against various cancer cell lines when modified with trifluoromethyl groups. |
| 2 | Polymer Synthesis | Resulted in polymers with increased tensile strength and thermal resistance compared to traditional polymers. |
| 3 | Pesticide Efficacy | Showed a reduction in pest populations by over 50% in controlled field trials when used as a pesticide formulation. |
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
1-Phenyl Analogues
1-Methyl Analogues
- 1-Methyl-4-(dioxaborolan-2-yl)-1H-pyrazole (CAS 761446-44-0, MW 194.04 g/mol):
Simpler structure lacking -CF₃ and 3,5-methyl groups. Reduced steric hindrance may enhance reactivity in cross-coupling but diminish metabolic stability in biological applications .
1-(Substituted Benzyl) Analogues
- 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole (CAS 2246773-50-0, MW 348.2 g/mol):
The difluorobenzyl group introduces aromaticity and fluorine-specific interactions (e.g., hydrogen bonding). Higher molecular weight and lipophilicity may improve membrane permeability but complicate synthetic purification .
Substituent Variations at Position 4 (Boronate Group)
Simpler Boronates
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 269410-08-4, MW 194.04 g/mol):
Lacks -CF₃ and methyl groups, making it less sterically hindered. This compound serves as a baseline for studying substituent effects on boron reactivity .
Boronates with Extended Linkers
- However, the nitrile group may introduce toxicity concerns in biological applications .
Trifluoromethyl-Substituted Analogues
5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole (C₁₆H₈F₆N₂):
While lacking a boronate group, this compound highlights the role of -CF₃ in enhancing thermal stability and binding affinity in medicinal contexts. Its crystal structure confirms planar geometry, favoring stacking interactions .
Physicochemical and Reactivity Comparisons
*Theoretical assessment based on substituent electronic/steric effects.
Biological Activity
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole
- Molecular Formula : C13H18BNO3F3
- Molecular Weight : 273.09 g/mol
- CAS Number : 1082503-79-4
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. Mechanisms involve interference with cell cycle progression and apoptosis induction.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains and fungi, suggesting potential use as an antimicrobial agent.
- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to its antitumor and antimicrobial effects.
The biological activity of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound appears to interact with protein kinases that play critical roles in cell signaling and proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells leading to apoptosis.
- Modulation of Gene Expression : The compound can influence the expression of genes involved in cell survival and apoptosis pathways.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and PARP cleavage.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial properties comparable to established antibiotics.
Q & A
Q. What are the optimized synthetic routes for preparing 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole?
The compound is typically synthesized via cross-coupling or cyclization reactions. A common approach involves palladium-catalyzed Suzuki-Miyaura coupling, where the boronate ester moiety is introduced via reaction with a halogenated pyrazole precursor. For example, enol triflates derived from trifluoromethyl-substituted pyrazoles can undergo tandem cross-coupling/electrocyclization with diazoacetates to form the core structure . Alternative methods include refluxing intermediates in ethanol or toluene with bases like K₂CO₃ to facilitate nucleophilic substitution or cyclization . Key parameters to optimize include reaction temperature (room temperature to reflux), solvent polarity (DMF, ethanol), and stoichiometry of reagents (e.g., 1.1–1.2 equivalents of alkyl halides) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- X-ray diffraction (XRD): Resolves crystal structure and confirms substituent positions, particularly the dioxaborolane ring and trifluoromethyl group .
- FTIR: Identifies functional groups (e.g., B-O stretching at ~1350 cm⁻¹, C-F stretches near 1100–1200 cm⁻¹) .
- NMR (¹H, ¹³C, ¹⁹F): Assigns proton environments (e.g., methyl groups at δ ~2.1–2.5 ppm) and trifluoromethyl signals (δ ~-60 ppm in ¹⁹F NMR) .
- Mass spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺ at m/z 366.19) .
Q. How does the boronate ester group influence reactivity in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables participation in Suzuki-Miyaura coupling, a key reaction for forming carbon-carbon bonds. The boron atom coordinates with palladium catalysts, facilitating transmetallation with aryl/vinyl halides. This reactivity is critical for constructing biaryl or conjugated systems in medicinal chemistry . For example, coupling with aryl halides under Pd(PPh₃)₄ catalysis in THF/H₂O at 80°C yields functionalized pyrazole derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substituents in palladium-catalyzed cross-coupling reactions?
Regioselectivity is governed by steric and electronic effects. The trifluoromethyl group at position 1 of the pyrazole ring exerts strong electron-withdrawing effects, directing coupling to the less hindered position 4. Computational studies suggest that the dioxaborolane group’s steric bulk further stabilizes the transition state during transmetallation, favoring coupling at the para position relative to the trifluoromethyl group . Kinetic studies using deuterated analogs or Hammett plots can quantify these effects .
Q. How can computational methods predict the biological activity of derivatives?
Molecular docking (e.g., AutoDock Vina) against target enzymes like 14-α-demethylase (PDB: 3LD6) reveals binding affinities. For example, the trifluoromethyl group enhances hydrophobic interactions with enzyme active sites, while the boronate ester may act as a hydrogen-bond acceptor. MD simulations (100 ns) assess stability of ligand-protein complexes, with RMSD values <2 Å indicating robust binding . Such models guide synthetic prioritization of derivatives with predicted IC₅₀ values <10 µM .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions (e.g., cell line variability, compound solubility). For instance, antiproliferative activity in MTT assays may conflict with LDH cytotoxicity results due to differences in metabolic vs. membrane integrity endpoints . To mitigate:
- Standardize solvent (DMSO concentration ≤0.1%).
- Validate purity via HPLC (>95%) .
- Use orthogonal assays (e.g., TAC/TOS for oxidative stress) .
- Cross-reference with molecular docking to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
